REACTION_CXSMILES
|
CC(S([NH:7][C:8]1([C:12]([F:15])([F:14])[F:13])[CH2:11][O:10][CH2:9]1)=O)(C)C.[ClH:16].O1CCOCC1>CO>[ClH:16].[F:13][C:12]([F:15])([F:14])[C:8]1([NH2:7])[CH2:11][O:10][CH2:9]1 |f:4.5|
|
Name
|
2-Methyl-N-(3-(trifluoromethyl)oxetan-3-yl)propane-2-sulfinamide
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)NC1(COC1)C(F)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled down at ice-water bath
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The solid was washed with ether twice
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C1(COC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |